molecular formula C30H46NaO5S- B1679193 Polyethylene glycol nonylphenyl ether sulfate sodium salt CAS No. 9014-90-8

Polyethylene glycol nonylphenyl ether sulfate sodium salt

Cat. No.: B1679193
CAS No.: 9014-90-8
M. Wt: 541.7 g/mol
InChI Key: ZZMDMGNQUXYKQX-UHFFFAOYSA-L
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Description

Polyethylene glycol nonylphenyl ether sulfate sodium salt is a surfactant widely used in various industries. It is known for its excellent emulsifying, dispersing, and wetting properties. This compound is a derivative of polyethylene glycol and nonylphenol, which is further sulfated and neutralized with sodium hydroxide to form the sodium salt.

Mechanism of Action

Target of Action

Polyethylene glycol nonylphenyl ether sulfate sodium salt, also known as Sodium nonoxynol sulfate , is a type of nonionic surfactant . Its primary targets are the intercellular regions of the stratum corneum . It can increase the fluidity and solubilise lipid components as well as bind to keratin filaments .

Mode of Action

This compound works by penetrating into the intercellular regions of the stratum corneum, where it increases fluidity and solubilises lipid components . It also binds to keratin filaments, causing a disruption within corneocytes . This interaction with its targets leads to changes in the physical properties of the stratum corneum, enhancing the penetration of other substances .

Biochemical Pathways

Its ability to solubilise lipid components suggests that it may interfere with lipid metabolism and transport within the skin

Pharmacokinetics

As a surfactant, it is known to enhance the absorption of other substances through the skin . Its distribution, metabolism, and excretion would depend on various factors, including its concentration, the presence of other substances, and individual physiological differences.

Result of Action

The primary result of the action of this compound is the disruption of the stratum corneum, leading to increased fluidity and solubilisation of lipid components . This disruption enhances the penetration of other substances through the skin .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility increases with the number of ethylene oxide (EO) units . It is stable in the presence of alkalis, weak acids, and hard water, but unstable in the presence of strong acids, where it can hydrolyse . Its liquid form can cause irritation to the skin and eyes . It is also biodegradable and may pose a risk to the environment, particularly aquatic ecosystems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of polyethylene glycol nonylphenyl ether sulfate sodium salt typically involves the following steps:

Industrial Production Methods

In industrial settings, the sulfation reaction is often carried out in a continuous reactor to ensure consistent product quality. The reaction conditions, such as temperature and molar ratios, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Polyethylene glycol nonylphenyl ether sulfate sodium salt undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfur trioxide for sulfation, sodium hydroxide for neutralization, and various acids and bases for hydrolysis and substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Polyethylene glycol nonylphenyl ether sulfate sodium salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

Polyethylene glycol nonylphenyl ether sulfate sodium salt can be compared with other similar surfactants, such as:

The uniqueness of this compound lies in its combination of polyethylene glycol and nonylphenol with a sulfate group, providing a balance of hydrophilic and hydrophobic properties that make it highly effective as a surfactant.

Properties

CAS No.

9014-90-8

Molecular Formula

C30H46NaO5S-

Molecular Weight

541.7 g/mol

IUPAC Name

sodium;1-nonyl-2-(2-nonylphenoxy)benzene;sulfate

InChI

InChI=1S/C30H46O.Na.H2O4S/c1-3-5-7-9-11-13-15-21-27-23-17-19-25-29(27)31-30-26-20-18-24-28(30)22-16-14-12-10-8-6-4-2;;1-5(2,3)4/h17-20,23-26H,3-16,21-22H2,1-2H3;;(H2,1,2,3,4)/q;+1;/p-2

InChI Key

ZZMDMGNQUXYKQX-UHFFFAOYSA-L

SMILES

CCCCCCCCCC1=CC=CC=C1OC2=CC=CC=C2CCCCCCCCC.[O-]S(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1OC2=CC=CC=C2CCCCCCCCC.[O-]S(=O)(=O)[O-].[Na+]

Appearance

Solid powder

Pictograms

Corrosive

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

9014-90-8

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PEG-1 Nonyl phenyl ether sulfate, sodium salt;  Sodium nonylphenyl ether sulfate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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